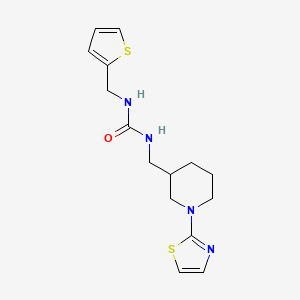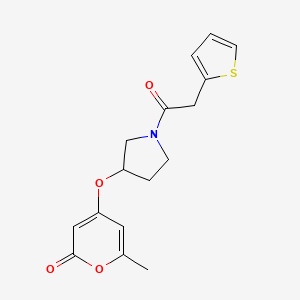![molecular formula C15H17ClN2O2 B2361062 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 1911856-33-1](/img/structure/B2361062.png)
4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol” is a complex organic compound. It is a substituted pyridine with diverse functional groups . Pyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The most stable tautomer of the Schiff base form of this compound is the enol form of the meta isomer . The optimized geometry of the free Schiff base is not planar . The ligand acts as a N2O tridentate ligand, which is bonded to Cu2+ via the deprotonated phenolic oxygen, and the amine and azomethine nitrogens .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including ring cleavage reactions . It can also participate in reactions involving the introduction of various functional groups to the pyridine ring .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Yavari et al. (2020) focused on the synthesis of a Schiff base related to 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol and its Cu(II) complex. They used density functional theory (DFT) for structural analysis and natural bond orbital (NBO) analyses, revealing the stability of these compounds and providing insights into their molecular interactions (Yavari, Beyramabadi, Morsali, & Bozorgmehr, 2020).
Antimicrobial Applications
- Plech et al. (2011) synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of a compound structurally similar to this compound. These derivatives exhibited notable antibacterial activity against various bacterial strains, suggesting potential applications in antimicrobial therapies (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Applications in Material Science
- A study by Gupta et al. (2017) investigated α-aminophosphonates related to this compound. They explored their use as corrosion inhibitors for mild steel in hydrochloric acid, a common industrial scenario. The results showed high inhibition efficiency, suggesting potential applications in material protection and industrial processes (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).
Direcciones Futuras
Given the importance of pyridine derivatives in medicinal chemistry, future research could focus on further exploring the synthesis, properties, and potential applications of this compound . The development of robust methods for the selective introduction of multiple functional groups could be particularly valuable .
Propiedades
IUPAC Name |
4-[[(2-chlorophenyl)methylamino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-10-15(20)13(12(9-19)7-18-10)8-17-6-11-4-2-3-5-14(11)16/h2-5,7,17,19-20H,6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERDDVVULCCUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNCC2=CC=CC=C2Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)
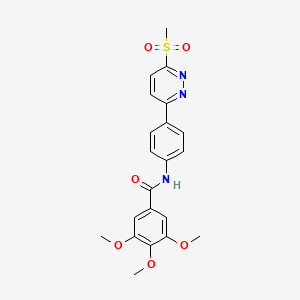
![(E)-N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360982.png)
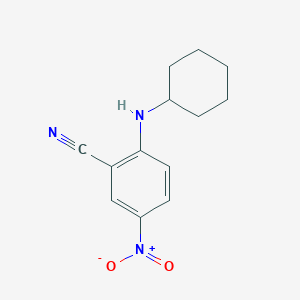
![2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2360985.png)
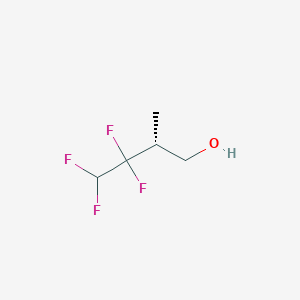
![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2360990.png)

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)
![Cyclohexyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2360993.png)
